4-(tert-Butyl)-6-methoxybenzene-1,3-diol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H16O3 |
|---|---|
Molecular Weight |
196.24 g/mol |
IUPAC Name |
4-tert-butyl-6-methoxybenzene-1,3-diol |
InChI |
InChI=1S/C11H16O3/c1-11(2,3)7-5-10(14-4)9(13)6-8(7)12/h5-6,12-13H,1-4H3 |
InChI Key |
WAFKWVLXEIQLEY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1O)O)OC |
Origin of Product |
United States |
Synthetic Methodologies for 4 Tert Butyl 6 Methoxybenzene 1,3 Diol and Its Congeners
Strategies for Aromatic Ring Functionalization
The core of synthesizing 4-(tert-Butyl)-6-methoxybenzene-1,3-diol lies in the effective functionalization of the aromatic ring. The hydroxyl and methoxy (B1213986) groups of the resorcinol (B1680541) framework are both activating, ortho-, para-directing groups, which heavily influence the regioselectivity of subsequent reactions.
Electrophilic Aromatic Substitution Approaches
Electrophilic aromatic substitution (EAS) is a cornerstone of arene chemistry and a primary route for introducing substituents onto the resorcinol scaffold. The combined directing effects of the existing hydroxyl and methoxy groups must be carefully considered.
A plausible and direct approach is the Friedel-Crafts alkylation of a methoxyresorcinol precursor. For instance, the reaction of 2-methoxyresorcinol (B15789) with a tert-butylating agent such as tert-butyl alcohol or isobutylene (B52900) in the presence of an acid catalyst can be envisioned. The hydroxyl and methoxy groups at positions 1 and 2 (or 1 and 6) would direct the incoming electrophile to the 4-position. The use of solid acid catalysts like zeolites or metal-exchanged montmorillonites has been explored for the tert-butylation of phenols, which can offer advantages in terms of product selectivity and catalyst recyclability. iitm.ac.inresearchgate.net Studies on the tert-butylation of resorcinol using methyl-tert-butyl ether (MTBE) have shown that di-alkylated products are often thermodynamically favored, but reaction conditions can be optimized to enhance the yield of the mono-alkylated product. vub.ac.beresearchgate.net
Another relevant EAS reaction is the Houben-Hoesch reaction, which involves the acylation of electron-rich aromatic compounds with nitriles. bncollegebgp.ac.inwikipedia.orgchemistry-online.com While not a direct route to the target compound, it could be employed to introduce an acyl group that could be further elaborated. This reaction is particularly effective for polyhydroxy phenols like resorcinol. bncollegebgp.ac.in
Table 1: Examples of Electrophilic Aromatic Substitution on Phenolic Compounds
| Reactant | Electrophile/Catalyst | Product(s) | Yield (%) | Reference |
|---|---|---|---|---|
| Phenol (B47542) | tert-Butyl alcohol / Zeolite HY | o-tert-Butylphenol, p-tert-Butylphenol, 2,4-di-tert-Butylphenol | Variable | researchgate.net |
| Resorcinol | Methyl-tert-butyl ether / HPW@SBA-15 | 4-tert-Butylresorcinol, 4,6-di-tert-Butylresorcinol | Up to 99% conversion | vub.ac.be |
| Phloroglucinol | Acetonitrile / HCl, ZnCl₂ | 2,4,6-Trihydroxyacetophenone | Good | wikipedia.org |
| Phenol | tert-Butyl alcohol / Fe-bentonite | p-tert-Butylphenol | 81% selectivity | researchgate.net |
Nucleophilic Aromatic Substitution Pathways
Nucleophilic aromatic substitution (SNA) is generally not favored on electron-rich aromatic rings such as resorcinol derivatives, as it typically requires the presence of strong electron-withdrawing groups (e.g., nitro groups) to activate the ring towards nucleophilic attack. iitm.ac.in Therefore, direct displacement of a leaving group by a tert-butyl or methoxy nucleophile on a suitably functionalized resorcinol ring is a challenging and less common strategy.
However, a contra-Friedel-Crafts approach has been developed, which involves directed metallation of the aromatic ring followed by sulfinylation. The resulting sulfoxide (B87167) can then undergo ipso-substitution with an organolithium reagent, allowing for the introduction of alkyl groups with regioselectivity complementary to classical EAS reactions. rsc.org This multi-step sequence could potentially be adapted for the synthesis of the target molecule, offering a way to overcome the inherent directing effects of the resident functional groups.
Transition Metal-Catalyzed Coupling Reactions for Aryl Derivatization
Modern synthetic chemistry offers a powerful toolkit of transition metal-catalyzed cross-coupling reactions for the formation of C-C and C-O bonds, providing alternative pathways for aryl derivatization.
For instance, a suitably halogenated precursor, such as a bromo-methoxyresorcinol, could undergo a Suzuki or Negishi coupling with a tert-butyl organometallic reagent to form the C-C bond. Conversely, a tert-butyl-bromoresorcinol derivative could be subjected to a palladium-catalyzed methoxylation (a type of Buchwald-Hartwig amination-like reaction) to introduce the methoxy group. organic-chemistry.orgrsc.org The palladium-catalyzed formation of aryl tert-butyl ethers from aryl halides is a well-established method and could be a key step in a multi-step synthesis. organic-chemistry.org
Furthermore, transition metal-catalyzed C-H activation and functionalization have emerged as a powerful strategy. rsc.org A directed C-H functionalization approach could potentially be used to selectively introduce the tert-butyl group at the desired position on the methoxyresorcinol core, thus avoiding the need for pre-functionalized starting materials.
Introduction and Modification of tert-Butyl and Methoxy Substituents
The specific introduction of the tert-butyl and methoxy groups onto the resorcinol framework is a critical aspect of the synthesis. This can be achieved either by direct introduction of these groups or by modification of pre-existing functionalities.
Direct tert-Butylation and Methoxylation Reactions
As discussed under electrophilic aromatic substitution, direct tert-butylation of a methoxyresorcinol is a feasible approach. The choice of tert-butylating agent (e.g., tert-butyl alcohol, isobutylene, tert-butyl chloride) and catalyst (e.g., H₂SO₄, zeolites, ionic liquids) can significantly influence the reaction's efficiency and selectivity. researchgate.netresearchgate.netacs.org
Direct methoxylation is typically achieved through the Williamson ether synthesis. wikipedia.orgmasterorganicchemistry.comorganicchemistrytutor.com This reaction involves the deprotonation of a hydroxyl group with a suitable base (e.g., sodium hydride, potassium carbonate) to form an alkoxide, which then acts as a nucleophile to displace a leaving group from a methylating agent (e.g., methyl iodide, dimethyl sulfate). wikipedia.orgmasterorganicchemistry.com In the context of synthesizing this compound, one could envision the selective methylation of one of the hydroxyl groups of a 4-tert-butylresorcinol precursor. Achieving regioselectivity in the methylation of a dihydroxybenzene can be challenging and may require the use of protecting groups or carefully controlled reaction conditions. justia.comresearchgate.net A method for the selective methylation of 2-tert-butyl hydroquinone (B1673460) at the 4-position hydroxyl group has been reported, utilizing a sterically hindered base to selectively activate the less hindered hydroxyl group. justia.com
Table 2: Examples of Williamson Ether Synthesis on Phenolic Compounds
| Phenolic Substrate | Methylating Agent / Base | Product | Yield (%) | Reference |
|---|---|---|---|---|
| 2-tert-Butyl hydroquinone | Iodomethane / Diisopropylethylamine | 2-tert-Butyl-4-methoxyphenol | 85 | justia.com |
| Phenol | Chloroethane / Sodium ethoxide | Diethyl ether | N/A | wikipedia.org |
| 4-Substituted phenols | Alkyl halide / Strong base | 4-Substituted aryl ethers | Good | masterorganicchemistry.com |
| Monotertiary butyl hydroquinone | Dimethylsulfate / Aqueous alkali | Mixture of 2- and 3-tert-butyl-4-methoxyphenol | >90 | googleapis.com |
Modification of Pre-existing Alkyl or Hydroxyl Groups
The modification of pre-existing functional groups offers an alternative synthetic handle. For instance, it might be possible to start with a resorcinol derivative bearing a different alkyl group and transform it into a tert-butyl group. However, such transformations are often complex and may not be as straightforward as direct introduction.
A more practical approach involves the modification of hydroxyl groups. As mentioned, selective O-methylation is a key transformation. If direct selective methylation proves difficult, a protection-deprotection strategy could be employed. For example, one of the hydroxyl groups of 4-tert-butylresorcinol could be selectively protected (e.g., as a benzyl (B1604629) ether), followed by methylation of the remaining free hydroxyl group, and subsequent deprotection to yield the final product. The choice of protecting group is crucial to ensure orthogonality with the other functional groups present in the molecule.
Synthesis of the 1,3-Diol Moiety
The core of this compound is the resorcinol (benzene-1,3-diol) framework. The synthetic challenge lies in introducing the hydroxyl groups at the correct positions relative to the existing tert-butyl and methoxy substituents, or vice-versa.
The formation of benzenediols can be achieved through various precursor molecules. One versatile method involves the use of Grignard reagents, which are organomagnesium halides (R-Mg-X). These reagents act as potent nucleophiles, capable of forming new carbon-carbon bonds. quora.commiracosta.edu While direct synthesis of benzene (B151609) from a Grignard reagent typically involves hydrolysis quora.com, their application in building substituted phenols often involves reaction with an electrophile.
A general approach to synthesizing substituted phenols, and by extension benzenediols, involves the reaction of a Grignard reagent with a suitable oxygen-containing electrophile. For instance, a Grignard reagent derived from a substituted bromobenzene (B47551) can react with an oxygen source to introduce a hydroxyl group. To create a diol, this process would need to be performed twice, or a precursor already containing one hydroxyl group (or a protected form) would be utilized.
In the context of benzenediol synthesis, a plausible route could involve the reaction of a Grignard reagent with a ketone, followed by acidic workup to yield an alcohol. wisc.edu For example, the reaction of a phenylmagnesium bromide with a ketone like benzophenone (B1666685) yields triphenylmethanol (B194598) after hydrolysis. miracosta.edu While this specific example does not yield a benzenediol, the principle of nucleophilic attack by the Grignard reagent is central. A more relevant hypothetical pathway could involve the reaction of a suitably substituted Grignard reagent with a cyclic ketone, followed by subsequent aromatization and deprotection steps to reveal the diol functionality.
A patented method for synthesizing 4-(heterocycloalkyl)-benzene-1,3-diol compounds involves the reaction of resorcinol with a heterocycloalkanone in the presence of a base. google.com This highlights a strategy where the benzenediol (resorcinol) is a starting material, and the substituent is added via a condensation reaction.
The table below summarizes key aspects of Grignard reagent applications in the synthesis of aromatic alcohols.
| Reaction Type | Grignard Reagent | Electrophile | Initial Product | Final Product (after workup) | Key Considerations |
| Carbon-Carbon Bond Formation | Phenylmagnesium bromide miracosta.edu | Benzophenone miracosta.edu | Triphenylmethoxide | Triphenylmethanol miracosta.edu | Requires anhydrous conditions as Grignard reagents react with protic solvents like water. miracosta.eduwisc.edu |
| Benzene Synthesis | Phenylmagnesium chloride quora.com | Water quora.com | - | Benzene quora.com | A simple hydrolysis protonates the aryl group. |
| Benzoic Acid Synthesis | Phenylmagnesium bromide miracosta.edu | Carbon Dioxide (Dry Ice) miracosta.edu | Magnesium benzoate (B1203000) salt | Benzoic Acid miracosta.edu | Demonstrates the nucleophilicity of the Grignard reagent towards carbonyls. |
This table illustrates the versatility of Grignard reagents in aromatic synthesis, with data compiled from various sources. quora.commiracosta.eduwisc.edu
Achieving the correct placement of hydroxyl groups on an already substituted benzene ring is a significant challenge due to the directing effects of the existing substituents. researchgate.net Regioselective hydroxylation strategies are therefore crucial.
Direct C-H bond functionalization is an atom-economical approach to introduce hydroxyl groups. nih.gov However, controlling the position of hydroxylation (ortho, meta, or para) can be difficult. The existing substituents on the ring, such as the tert-butyl and methoxy groups in the target molecule, will direct incoming electrophiles. A methoxy group is an ortho-, para-director, while a tert-butyl group is also an ortho-, para-director. This makes direct hydroxylation to form a 1,3-diol challenging without the use of directing groups or specific catalysts.
One strategy involves the use of enzymes, which can offer high regioselectivity. For instance, tyrosinase can catalyze the hydroxylation of p-substituted phenols to the corresponding o-diphenols. nih.gov This involves an electrophilic aromatic substitution mechanism. While this specific enzyme creates an ortho-diol, other enzymatic systems could potentially be engineered or discovered to achieve different hydroxylation patterns.
Another approach is to introduce a group that can be later converted to a hydroxyl group. For example, sulfonation can be used to introduce a sulfonic acid group, which can then be converted to a hydroxyl group via alkali fusion. The bulky nature of the sulfonyl group can be exploited for regiocontrol. pressbooks.pub
The table below outlines different approaches to regioselective functionalization of phenols.
| Strategy | Description | Example | Controlling Factors |
| Directing Groups | A functional group is temporarily installed to direct a C-H functionalization reaction to a specific position. nih.gov | Using a removable directing group to achieve ortho-C–H functionalization of a phenol. nih.gov | The nature of the directing group and the reaction conditions. |
| Enzymatic Hydroxylation | Enzymes are used to catalyze the hydroxylation of phenols with high specificity. nih.gov | Tyrosinase converts p-substituted monophenols into o-diphenols. nih.gov | The substrate specificity and catalytic mechanism of the enzyme. |
| Blocking Groups | A bulky group is introduced to block a more reactive position, forcing reaction at a less sterically hindered site. pressbooks.pub | Using a sulfonic acid group (-SO3H) to block the para position, directing subsequent bromination to the ortho position. pressbooks.pub | The size and directing effect of the blocking group. |
| Electrochemical Oxidation | Electrochemical methods can be used for regioselective C-H functionalization under mild conditions. nih.gov | Electrochemical ortho-C–H azolation of free phenols. nih.gov | Electrode material, potential, and electrolyte. |
This table provides a comparative overview of strategies for achieving regioselectivity in phenol synthesis, with data from multiple research articles. nih.govnih.govpressbooks.pub
Comparative Analysis of Synthetic Routes: Efficiency, Selectivity, and Atom Economy
When evaluating synthetic routes, several metrics are important, including chemical yield, selectivity (regio-, chemo-, and stereo-), and atom economy. Atom economy, a concept central to green chemistry, measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final product. jocpr.comwikipedia.org
A reaction with high atom economy minimizes the generation of byproducts. wikipedia.org For example, addition reactions typically have 100% atom economy, as all atoms of the reactants are incorporated into the product. In contrast, substitution and elimination reactions often have lower atom economies due to the formation of stoichiometric byproducts.
Let's consider a hypothetical comparison of two routes to a substituted benzenediol:
Route B: Convergent Synthesis using C-H Functionalization: This route might involve the direct, regioselective hydroxylation of a pre-functionalized benzene ring. This approach would have fewer steps and potentially a much higher atom economy. However, achieving high regioselectivity in C-H functionalization can be a significant challenge.
The table below provides a conceptual comparison of these synthetic strategies.
| Metric | Route A (Linear/Protecting Groups) | Route B (Convergent/C-H Functionalization) |
| Number of Steps | High | Low |
| Overall Yield | Often lower due to multiple steps | Potentially higher |
| Selectivity | High, controlled by the synthetic sequence | Can be a challenge, requires specific catalysts or directing groups |
| Atom Economy | Low, due to byproducts from protection/deprotection and stoichiometric reagents | High, as fewer atoms are wasted as byproducts |
| Waste Generation | High | Low |
This table compares two generalized synthetic strategies based on key efficiency and sustainability metrics.
Principles of Green Chemistry in the Synthesis of this compound
Green chemistry is the design of chemical products and processes that reduce or eliminate the use or generation of hazardous substances. wjpmr.com The synthesis of this compound can be made more sustainable by applying the principles of green chemistry.
Key principles applicable to this synthesis include:
Prevention: It is better to prevent waste than to treat or clean up waste after it has been created. wjpmr.com This principle favors routes with high atom economy and high yields.
Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. jocpr.comjk-sci.com
Use of Catalysis: Catalytic reagents are superior to stoichiometric reagents as they are required in smaller amounts and can be recycled. paperpublications.org
Design for Energy Efficiency: Synthetic methods should be conducted at ambient temperature and pressure whenever possible to minimize energy requirements. paperpublications.org
Use of Renewable Feedstocks: Whenever practicable, raw materials should be renewable rather than depleting. osti.gov For phenolic compounds, this could involve sourcing precursors from biomass, such as lignin (B12514952). osti.gov
Reduce Derivatives: Unnecessary derivatization (use of blocking groups, protection/deprotection) should be minimized or avoided if possible because such steps require additional reagents and can generate waste. jk-sci.com
The table below illustrates how these green chemistry principles can be applied to the synthesis of the target compound.
| Principle of Green Chemistry | Application in Synthesis of this compound |
| Atom Economy | Employing addition or cycloaddition reactions instead of substitution reactions to construct the benzene ring. jk-sci.comoregonstate.edu |
| Catalysis | Using catalytic methods for C-H hydroxylation instead of stoichiometric oxidizing agents. paperpublications.org |
| Energy Efficiency | Exploring enzymatic or electrochemical methods that operate at or near room temperature and pressure. nih.govpaperpublications.org |
| Renewable Feedstocks | Investigating synthetic routes that start from bio-derived phenols obtained from lignin pyrolysis. osti.gov |
| Reduce Derivatives | Developing regioselective C-H functionalization methods that do not require protecting groups. nih.govjk-sci.com |
This table demonstrates the practical application of green chemistry principles to the synthesis of the target molecule, drawing on established concepts. nih.govjk-sci.compaperpublications.orgosti.govoregonstate.edu
Reactivity and Reaction Mechanisms of 4 Tert Butyl 6 Methoxybenzene 1,3 Diol
Reactions at the Hydroxyl Groups
The phenolic hydroxyl groups are primary sites for reactions such as acylation, alkylation, and oxidation. Their acidity and nucleophilicity are modulated by the electron-donating effects of the methoxy (B1213986) and tert-butyl groups.
The hydroxyl groups of 4-(tert-Butyl)-6-methoxybenzene-1,3-diol can readily undergo esterification and etherification, common reactions for phenols.
Esterification is the process of forming an ester. Phenols can be converted to esters by reaction with carboxylic acids or, more efficiently, with more reactive derivatives like acid chlorides or anhydrides. medcraveonline.commedcraveonline.com The reaction is typically catalyzed by an acid or a base. Given the presence of two hydroxyl groups, the reaction can yield mono- or di-esterified products depending on the stoichiometry of the acylating agent. monash.edu The steric hindrance from the adjacent tert-butyl group may influence the relative reactivity of the two hydroxyl groups.
Etherification , the formation of an ether, is commonly achieved via the Williamson ether synthesis. This method involves the deprotonation of the phenol (B47542) with a strong base (like sodium hydroxide (B78521) or potassium carbonate) to form a more nucleophilic phenoxide ion, which then displaces a halide from an alkyl halide in an Sₙ2 reaction. researchgate.netacs.org Microwave-assisted methods have been shown to be effective for the etherification of sterically hindered phenols. researchgate.net Selective mono- or di-etherification can be controlled by the amount of base and alkylating agent used. For sterically demanding substrates, alternative methods such as copper-catalyzed O-arylation or electrochemically-driven decarboxylative etherification may be employed. acs.orgnih.gov
Interactive Data Table: Esterification and Etherification Reactions
| Reaction Type | Typical Reagents | Catalyst/Conditions | Potential Products | Key Considerations |
|---|---|---|---|---|
| Esterification | Acid Chloride (R-COCl) or Acid Anhydride ((RCO)₂O) | Base (e.g., Pyridine, Triethylamine) | Mono- and Di-esters | Stoichiometry controls the degree of esterification. |
| Etherification (Williamson) | Alkyl Halide (R-X) | Strong Base (e.g., NaOH, K₂CO₃) in a polar solvent (e.g., DMSO). researchgate.net | Mono- and Di-ethers | Requires formation of the phenoxide ion. researchgate.net |
| Etherification (Hindered) | Aryl Iodides/Bromides | CuI / Picolinic Acid. acs.org | Diaryl ethers | Useful for forming bonds with other aromatic rings. acs.org |
Phenols, particularly those with multiple hydroxyl groups, are susceptible to oxidation. The oxidation of hydroquinones (1,4-diols) and catechols (1,2-diols) to their corresponding quinones is a well-established reversible two-electron, two-proton process. jackwestin.comyoutube.com The oxidation of resorcinol (B1680541) (1,3-diol) derivatives is more complex and often proceeds through radical intermediates, potentially leading to polymerization. researchgate.net
However, the specific substitution pattern of this compound can favor the formation of quinone-like structures. Oxidation, potentially using chemical oxidants like Fremy's salt or electrochemical methods, could lead to a quinone methide or a benzoquinone derivative, especially if one of the hydroxyls is oxidized and the methoxy group is involved. nih.govnih.gov The oxidation of related 4-substituted-2-methoxyphenols is known to produce reactive quinone methides. nih.gov
The redox properties of the molecule are significantly influenced by the substituents. Electron-donating groups, such as methoxy and tert-butyl, generally lower the redox potential, making the compound easier to oxidize compared to unsubstituted resorcinol. acs.orgmdpi.com The reversible interconversion between the diol (hydroquinone form) and a potential quinone form allows the molecule to act as a redox-active agent, capable of participating in electron transfer processes. researchgate.net The stability of any resulting radical intermediates (semiquinones) is also a key factor in its redox chemistry. mdpi.comacs.org
Diols can react with specific reagents to form cyclic derivatives. For instance, 1,2-diols (catechols) react with reagents like thionyl chloride (SOCl₂) or sulfuryl chloride (SO₂Cl₂) to form cyclic sulfites and sulfates, respectively. tandfonline.comacs.org
Cyclic Sulfites: The reaction of a diol with thionyl chloride, often in the presence of a base like pyridine, can yield a cyclic sulfite (B76179). masterorganicchemistry.comlibretexts.org
Cyclic Sulfates: Catechols have been efficiently converted to cyclic sulfates using reagents such as N,N'-sulfuryldiimidazole in the presence of potassium fluoride. tandfonline.comtandfonline.com This method avoids ring chlorination which can be a side reaction with sulfuryl chloride. tandfonline.com
For this compound, the 1,3-relationship of the hydroxyl groups makes the formation of a stable six-membered cyclic sulfite or sulfate (B86663) monomer possible, though it may be in competition with intermolecular polymerization. The specific geometry and reaction conditions would be critical in determining the product distribution.
Radical Chemistry and Electron Transfer Processes
Phenolic compounds, particularly those with bulky substituents, are well-known for their ability to act as radical scavengers. The hydroxyl groups of this compound can donate a hydrogen atom to a free radical, thereby neutralizing it and preventing oxidative damage. vinatiorganics.com
The mechanism of radical scavenging by hindered phenols generally involves the following steps:
Hydrogen Atom Transfer (HAT): A free radical (R•) abstracts a hydrogen atom from one of the phenolic hydroxyl groups, forming a stable phenoxy radical and a non-radical species (RH). The stability of the resulting phenoxy radical is crucial for the antioxidant activity of the phenol. vinatiorganics.com
Radical Termination: The phenoxy radical is relatively unreactive due to resonance stabilization and steric hindrance from the tert-butyl group. It can then react with another free radical to form a stable, non-radical product, thus terminating the radical chain reaction.
The presence of both a methoxy and a second hydroxyl group on the ring further influences the radical scavenging ability. The electron-donating nature of the methoxy group can help to stabilize the phenoxy radical.
Electron transfer processes are also relevant to the chemistry of phenols. Phenols can be oxidized to form phenoxy radicals, which can then undergo further reactions. This initial oxidation can occur through electron transfer to an oxidizing agent. The redox potential of the phenol is a key factor in these processes and is influenced by the substituents on the aromatic ring. The electron-donating groups (hydroxyl and methoxy) in this compound are expected to lower its oxidation potential, making it more susceptible to oxidation compared to unsubstituted phenol.
Mechanistic Investigations of Key Transformations
Mechanism of De-tert-butylation:
Computational studies on the de-tert-butylation of other tert-butylated phenols have supported the proposed mechanism involving a protonated intermediate. The energy barrier for this reaction is dependent on the stability of the arenium ion intermediate. The presence of multiple electron-donating groups in this compound would be expected to stabilize this intermediate, potentially facilitating the de-tert-butylation process under acidic conditions.
Mechanism of Radical Scavenging:
Kinetic studies on the radical scavenging activity of various substituted phenols have demonstrated the importance of the bond dissociation enthalpy (BDE) of the phenolic O-H bond. nih.gov A lower BDE facilitates the hydrogen atom transfer to the radical. The BDE is influenced by the electronic effects of the substituents. For this compound, the combined electron-donating effects of the methoxy and hydroxyl groups are expected to lower the O-H BDE, enhancing its radical scavenging potential.
The following table provides a hypothetical comparison of reaction parameters based on general knowledge of related compounds.
| Transformation | Intermediate/Transition State | Influencing Factors | Expected Outcome for this compound |
| De-tert-butylation | Arenium Ion | Acid strength, temperature, stability of the intermediate | Facile under strong acid conditions due to stabilized arenium ion |
| Alkylation | Sigma Complex (Arenium Ion) | Steric hindrance, electronic activation | Selective alkylation at the C2 position |
| Radical Scavenging | Phenoxy Radical | O-H Bond Dissociation Enthalpy, stability of the radical | Efficient radical scavenging due to low BDE and stabilized phenoxy radical |
Spectroscopic and Structural Elucidation Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Analysis of ¹H and ¹³C NMR spectra, along with advanced 2D NMR experiments, would allow for the unambiguous assignment of all protons and carbons in 4-(tert-Butyl)-6-methoxybenzene-1,3-diol.
Proton NMR (¹H NMR) Spectral Analysis
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to each type of proton in the molecule. The chemical shifts (δ) are influenced by the electron density around the protons, which is dictated by the attached functional groups.
Aromatic Protons: The two protons on the benzene (B151609) ring are in different chemical environments and would likely appear as two distinct singlets or doublets with a small coupling constant, characteristic of their meta-relationship. Their chemical shifts would be in the aromatic region (typically 6.0-7.5 ppm).
Hydroxyl Protons (-OH): The two phenolic hydroxyl protons would each give rise to a singlet. The exact chemical shift of these protons is highly dependent on the solvent, concentration, and temperature, but they are generally found in a broad range from 4-8 ppm.
Methoxy (B1213986) Protons (-OCH₃): The three protons of the methoxy group would appear as a sharp singlet, typically in the range of 3.7-4.0 ppm.
tert-Butyl Protons (-C(CH₃)₃): The nine equivalent protons of the tert-butyl group would produce a sharp singlet further upfield, typically around 1.3-1.5 ppm, due to the shielding effect of the alkyl group.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| Aromatic-H | 6.0 - 7.5 | Singlet/Doublet | 1H |
| Aromatic-H | 6.0 - 7.5 | Singlet/Doublet | 1H |
| Phenolic-OH | 4.0 - 8.0 | Singlet (broad) | 1H |
| Phenolic-OH | 4.0 - 8.0 | Singlet (broad) | 1H |
| Methoxy (-OCH₃) | 3.7 - 4.0 | Singlet | 3H |
Carbon-13 NMR (¹³C NMR) Spectral Analysis
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal.
Aromatic Carbons: Six signals are expected for the six carbons of the benzene ring. The carbons bearing the hydroxyl and methoxy groups would be the most deshielded (downfield), appearing in the 140-160 ppm range. The carbon attached to the tert-butyl group would also be in the aromatic region, with the remaining carbons appearing at slightly higher field.
tert-Butyl Carbons: The quaternary carbon of the tert-butyl group would appear around 30-40 ppm, and the three equivalent methyl carbons would give a single signal around 25-35 ppm.
Methoxy Carbon: The carbon of the methoxy group would be expected in the 55-65 ppm range. nih.govresearchgate.net
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Type | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Aromatic C-O | 140 - 160 |
| Aromatic C-C | 100 - 140 |
| Methoxy (-OCH₃) | 55 - 65 |
| tert-Butyl (quaternary C) | 30 - 40 |
Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC)
To confirm the assignments made from 1D NMR spectra, 2D NMR experiments are invaluable.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. For this molecule, it would primarily confirm the meta-coupling between the aromatic protons, if present.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons, allowing for the definitive assignment of protonated carbons in the aromatic ring and the methyl groups of the tert-butyl and methoxy substituents.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. It would be crucial for confirming the connectivity of the substituents to the benzene ring. For instance, correlations would be expected between the tert-butyl protons and the aromatic carbons, and between the methoxy protons and the carbon to which the methoxy group is attached.
Infrared (IR) and Raman Spectroscopy for Functional Group Characterization
IR and Raman spectroscopy are used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
O-H Stretching: A broad and strong absorption band in the IR spectrum between 3200 and 3600 cm⁻¹ would be indicative of the phenolic hydroxyl groups, with the broadening due to hydrogen bonding.
C-H Stretching: Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the tert-butyl and methoxy groups would be observed just below 3000 cm⁻¹.
C=C Stretching: Aromatic ring C=C stretching vibrations would result in several sharp bands in the 1450-1600 cm⁻¹ region.
C-O Stretching: The C-O stretching of the phenol (B47542) and ether functionalities would give rise to strong bands in the 1000-1300 cm⁻¹ region.
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
|---|---|---|
| Phenolic O-H stretch | 3200 - 3600 | Strong, Broad |
| Aromatic C-H stretch | 3000 - 3100 | Medium |
| Aliphatic C-H stretch | 2850 - 3000 | Medium |
| Aromatic C=C stretch | 1450 - 1600 | Medium to Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound are expected to show characteristic absorptions in the UV region due to π→π* transitions of the benzene ring. The presence of hydroxyl and methoxy groups (auxochromes) would be expected to shift the absorption maxima (λ_max) to longer wavelengths (a bathochromic or red shift) compared to unsubstituted benzene.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns.
Molecular Ion Peak: The mass spectrum would show a molecular ion peak (M⁺) corresponding to the exact mass of the compound. For C₁₁H₁₆O₃, the expected monoisotopic mass is approximately 196.1099 g/mol .
Fragmentation Pattern: A characteristic fragmentation pattern would be observed upon ionization. A common fragmentation for tert-butyl substituted aromatic compounds is the loss of a methyl radical (•CH₃, 15 Da) to form a stable benzylic cation, resulting in a prominent peak at [M-15]⁺. Further fragmentation could involve the loss of other small molecules or radicals from the ring and other substituents.
Electron Paramagnetic Resonance (EPR) and Electron Nuclear Double Resonance (ENDOR) Spectroscopy for Radical Species Characterization
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a powerful spectroscopic technique for studying chemical species that have one or more unpaired electrons, such as free radicals. Phenolic compounds, including substituted benzene-1,3-diols, can form stable phenoxyl radicals through oxidation, making EPR an invaluable tool for their characterization. The technique provides detailed information on the electronic structure of the radical, including the distribution of the unpaired electron density across the molecule.
While specific EPR or ENDOR studies on radical species derived directly from this compound are not detailed in available literature, the application of these methods can be understood from studies on structurally similar compounds. For instance, research on γ-irradiated single crystals of 2,5-di-tert-butyl-hydroquinone (DTBHQ), another substituted phenolic compound, demonstrates the utility of EPR in identifying paramagnetic species. wordpress.com In that study, irradiation produced a stable hydroquinone (B1673460) anion radical. wordpress.com
The analysis of the EPR spectra allowed for the determination of key parameters that characterize the radical species. wordpress.com These include the g-factor, which is analogous to the chemical shift in NMR, and hyperfine coupling constants, which describe the interaction between the unpaired electron and nearby magnetic nuclei (like ¹H). The experimental g-factor for the hydroquinone anion radical was found to be anisotropic, with an average value (gᵢₛₒ) of 2.0096. wordpress.com The hyperfine coupling constants for specific protons were also determined, providing insight into the delocalization of the unpaired electron within the phenyl ring. wordpress.com
The table below presents the experimental EPR parameters for the hydroquinone anion radical identified in irradiated DTBHQ, illustrating the type of data obtained from such an analysis. wordpress.com
| Parameter | Value | Description |
| g-factor (average) | gᵢₛₒ = 2.0096 | Characterizes the magnetic moment of the unpaired electron in its environment. |
| Hₐ proton coupling (average) | (aᵃ-H7)ᵢₛₒ = 6.3 G | Anisotropic coupling, indicating the interaction strength varies with orientation. |
| Hᵦ proton coupling | (aᵇ-H8) = 3.5 G | Isotropic coupling, suggesting the interaction strength is independent of orientation. |
ENDOR spectroscopy, a related technique, can be used in conjunction with EPR to provide even higher resolution of the hyperfine interactions, allowing for a more precise mapping of the electron spin density. These methodologies are essential for understanding the behavior of phenolic compounds in redox processes and their potential roles as antioxidants, where radical formation and stabilization are key.
X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis
A crystal structure for this compound is not publicly documented, but an examination of a closely related dimeric compound, 3,3′-Di-tert-butyl-5,5′-dimethoxybiphenyl-2,2′-diol, provides an excellent example of the detailed structural insights that can be gained. nih.gov The analysis of this molecule, which shares similar functional groups, reveals critical conformational and packing features. nih.gov
The study showed that the two benzene rings in the dimer are nearly perpendicular to each other, forming a dihedral angle of 89.8°. nih.gov This twisted conformation is a result of steric hindrance between the bulky substituents. The crystal structure is further stabilized by intermolecular O—H⋯O hydrogen bonds, which link the molecules into extended one-dimensional chains. nih.gov
The following table summarizes the crystallographic data obtained for this related compound, showcasing the precision of the technique. nih.gov
| Parameter | Value |
| Chemical Formula | C₂₂H₃₀O₄ |
| Molecular Weight | 358.46 |
| Crystal System | Tetragonal |
| Space Group | I̅4 |
| Unit Cell Dimensions | a = 13.4289 (8) Åc = 23.127 (3) Å |
| Unit Cell Volume | 4170.5 (6) ų |
| Molecules per Unit Cell (Z) | 8 |
| Radiation Type | Mo Kα |
| Temperature | 291 K |
| Final R-factor | R[F² > 2σ(F²)] = 0.041 |
Such data is fundamental for understanding structure-property relationships. For a molecule like this compound, a crystallographic analysis would precisely define the orientation of the tert-butyl, methoxy, and hydroxyl groups relative to the benzene ring, providing insights into how its specific substitution pattern influences its solid-state properties and intermolecular interactions.
Elemental Analysis for Compositional Verification
Elemental analysis is a cornerstone analytical technique used to determine the mass percentage of the constituent elements in a compound. It serves as a fundamental check of purity and provides experimental evidence to support the proposed chemical formula. The process typically involves combusting a small, precisely weighed sample and quantifying the resulting combustion products (such as CO₂, H₂O, and N₂) to calculate the percentage of carbon, hydrogen, and nitrogen, respectively. The percentage of oxygen is often determined by difference.
For this compound, the theoretical elemental composition can be calculated from its chemical formula, C₁₁H₁₆O₂.
The table below shows the calculated theoretical elemental composition for this compound.
| Element | Symbol | Atomic Weight ( g/mol ) | Molar Mass ( g/mol ) | Percentage (%) |
| Carbon | C | 12.011 | 132.121 | 73.29% |
| Hydrogen | H | 1.008 | 16.128 | 8.95% |
| Oxygen | O | 15.999 | 31.998 | 17.76% |
| Total | C₁₁H₁₆O₂ | 180.247 | 100.00% |
In practice, experimentally determined values are compared against these theoretical percentages. For example, the elemental analysis of the related compound 3,3′-Di-tert-butyl-5,5′-dimethoxybiphenyl-2,2′-diol (C₂₂H₃₀O₄) yielded experimental values of C = 73.57% and H = 8.44%. nih.gov These closely match the required theoretical values of C = 73.65% and H = 8.37%, thereby verifying the composition of the synthesized compound. nih.gov A similar comparison for this compound would be essential to confirm its identity and purity after synthesis.
Computational and Theoretical Chemistry Studies
Quantum Mechanical Calculations for Molecular Geometry and Electronic Structure
No specific studies were found that performed geometric optimization or electronic structure analysis on 4-(tert-Butyl)-6-methoxybenzene-1,3-diol using quantum mechanical methods.
Density Functional Theory (DFT) Approaches for Geometric Optimization
There is no available research detailing the use of DFT methods, such as B3LYP or M06-2X, with specific basis sets (e.g., 6-31G(d,p) or cc-pVTZ) for the geometric optimization of this compound.
Ab Initio Methods and Basis Set Selection
Information regarding the application of ab initio methods, such as Hartree-Fock (HF) or Møller-Plesset perturbation theory (MP2), for the analysis of this compound is not available in the current body of scientific literature.
Prediction of Spectroscopic Parameters and Comparison with Experimental Data
No publications were identified that presented predicted spectroscopic data for this compound and compared it with experimental values.
Calculated NMR Chemical Shifts
There are no published data tables or research findings on the calculated ¹H or ¹³C NMR chemical shifts for this compound using methods like the Gauge-Including Atomic Orbital (GIAO) approach.
Vibrational Frequency Analysis (IR, Raman)
Detailed vibrational frequency analyses, including predicted IR and Raman spectra and potential energy distribution (PED) assignments for this compound, have not been reported.
Electronic Absorption Spectra (UV-Vis)
Theoretical studies on the electronic transitions and the prediction of the UV-Vis absorption spectrum of this compound using methods like Time-Dependent DFT (TD-DFT) are not available.
Investigation of Reaction Mechanisms and Transition States
A computational investigation into the reaction mechanisms of this compound would typically employ quantum chemical methods, such as Density Functional Theory (DFT), to map out the potential energy surface of a given reaction. This would involve identifying the structures of reactants, products, and any intermediates. Crucially, the transition state—the highest energy point along the reaction coordinate—would be located and characterized. Analysis of the transition state's geometry and vibrational frequencies would confirm it as a true saddle point and provide insight into the bond-forming and bond-breaking processes that define the reaction mechanism. However, no such specific studies have been documented for this compound.
Analysis of Reactivity Descriptors and Chemical Stability
The chemical reactivity and stability of this compound could be thoroughly analyzed using various theoretical descriptors derived from its calculated electronic structure.
Frontier Molecular Orbital (FMO) Theory (e.g., LUMO energy levels)
Frontier Molecular Orbital (FMO) theory is a fundamental tool for predicting chemical reactivity. wikipedia.orgyoutube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). scribd.comyoutube.com The HOMO is associated with the ability to donate electrons (nucleophilicity), while the LUMO relates to the ability to accept electrons (electrophilicity). youtube.com The energy of the LUMO is a key indicator of a molecule's potential as an electrophile. A lower LUMO energy suggests a greater propensity to accept electrons. The HOMO-LUMO energy gap is also a critical parameter; a smaller gap generally implies higher chemical reactivity and lower kinetic stability. scirp.org For this compound, these calculations would reveal the most likely sites for nucleophilic attack and provide a quantitative measure of its electronic stability. At present, specific HOMO-LUMO energy values for this molecule are not available in the literature.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the charge distribution within a molecule and predict its reactive sites. researchgate.net An MEP map displays regions of negative potential (typically colored red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (colored blue), which are electron-poor and prone to nucleophilic attack. researchgate.netwalisongo.ac.id For this compound, an MEP map would highlight the electronegative oxygen atoms of the hydroxyl and methoxy (B1213986) groups as likely sites for interaction with electrophiles, while the electropositive regions, likely near the hydrogen atoms of the hydroxyl groups, would indicate sites for nucleophilic interaction. No specific MEP map for this compound has been published.
Conceptual Density Functional Theory (CDFT) Parameters
Conceptual DFT provides a framework for quantifying global and local reactivity through various parameters. growingscience.comthaiscience.info These descriptors are calculated from the molecule's electronic energy and its response to a change in the number of electrons. Key parameters include:
Ionization Potential (I): The energy required to remove an electron.
Electron Affinity (A): The energy released when an electron is added.
Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution. It is calculated as (I-A)/2.
Chemical Softness (S): The reciprocal of hardness (1/η), indicating how easily the electron cloud can be polarized.
These values provide a robust quantitative assessment of the molecule's stability and reactivity. thaiscience.info High chemical hardness correlates with lower reactivity. Currently, there are no reported CDFT parameter values specifically for this compound.
Solvent Effects on Molecular Properties and Reactivity
The properties and reactivity of a molecule can be significantly influenced by its solvent environment. Computational models can simulate these effects to provide a more realistic understanding of chemical processes in solution.
Continuum Solvation Models (e.g., Conductor-like Polarizable Continuum Model (CPCM))
Continuum solvation models, such as the Conductor-like Polarizable Continuum Model (CPCM), are an efficient way to incorporate solvent effects in quantum chemical calculations. researchgate.net In this approach, the solvent is treated as a continuous medium with a defined dielectric constant, and the solute molecule is placed within a cavity in this medium. The model then calculates the electrostatic interactions between the solute's charge distribution and the polarized dielectric continuum. This allows for the study of how a solvent might alter the molecular geometry, electronic properties (like HOMO-LUMO energies), and reaction pathways of this compound. No studies applying CPCM or similar models to this specific compound have been found.
Explicit Solvent Molecule Interactions
The study of explicit solvent molecule interactions provides a microscopic view of how this compound is solvated and how the surrounding solvent molecules mediate its behavior. While direct computational studies focusing specifically on the explicit solvation of this compound are not prevalent in the literature, a comprehensive understanding can be constructed by examining theoretical investigations of structurally analogous compounds, such as phenol (B47542), resorcinol (B1680541), guaiacol (B22219) (2-methoxyphenol), and tert-butyl alcohol. These studies typically employ molecular dynamics (MD) simulations and quantum chemical calculations to elucidate the intricate network of interactions between the solute and individual solvent molecules. researchgate.netresearchgate.netacs.orgnih.gov
MD simulations, in particular, are powerful tools for this purpose. By modeling the explicit positions and movements of all atoms in the system over time, these simulations reveal detailed information about the structure and dynamics of the solvent shells surrounding the solute. researchgate.netekb.eg Key properties extracted from these simulations include radial distribution functions (RDFs), coordination numbers, and hydrogen bond lifetimes, which collectively describe the nature of the solvation environment. researchgate.netresearchgate.net
Hydrogen Bonding and Hydration Shell Structure
The primary interaction between this compound and protic solvents like water is hydrogen bonding, primarily involving the two phenolic hydroxyl groups and the methoxy group.
Hydroxyl Groups: The two hydroxyl groups on the resorcinol ring are the main sites for hydrogen bonding. Drawing parallels with studies on phenol and resorcinol, each hydroxyl group can act as both a hydrogen bond donor (via its hydrogen atom) and a hydrogen bond acceptor (via its oxygen atom). researchgate.net MD simulations on phenol in water have characterized the hydrogen bonding state by defining a function f(m, n), where 'm' is the number of hydrogen bonds donated and 'n' is the number of hydrogen bonds accepted by the hydroxyl group. researchgate.net At various temperatures, the f(1, 1) state, where the hydroxyl group simultaneously donates one and accepts one hydrogen bond, is found to be the most probable, highlighting its dual role in the hydrogen bond network. researchgate.net The local distribution of water around these groups is highly structured, forming distinct hydration shells. researchgate.netresearchgate.net
Methoxy Group: The oxygen atom of the methoxy group can act as a hydrogen bond acceptor. Studies on guaiacol (2-methoxyphenol) show that the interplay between the methoxy and adjacent hydroxyl groups is crucial. Depending on the solvent environment, the hydroxyl group can form either an intramolecular hydrogen bond with the methoxy oxygen or intermolecular hydrogen bonds with solvent molecules. rsc.org In a polar, hydrogen-bonding solvent like water or methanol (B129727), intermolecular bonding with the solvent is favored, which can influence the molecule's conformational preferences and reactivity. rsc.org
Quantitative Analysis of Solvation Structure
Radial distribution functions (RDFs) derived from MD simulations provide quantitative data on the solvation structure. The RDF, g(r), describes the probability of finding a solvent atom at a distance 'r' from a solute atom. Peaks in the RDF correspond to solvation shells.
For instance, studies on phenol in aqueous solution show a structured local distribution of water molecules extending up to 8 Å from the molecule. researchgate.net Integration of the RDF curve to its first minimum yields the coordination number, which is the average number of solvent molecules in the first solvation shell. In the case of phenol in methanol, the first coordination shell was found to contain approximately 15 solvent molecules. researchgate.net For phenol in water, the coordination number, when integrated to the second minimum of the RDF, is approximately 38 water molecules. researchgate.net
The precise distances of these interactions can also be determined. Simulations of phenol interacting with other molecules have shown that the hydrogen bond distance between the phenolic hydrogen and an acceptor oxygen atom is typically around 1.8 Å. researchgate.net
| Parameter | Finding | Analogous Compound | Source(s) |
| Primary H-Bonding State | The hydroxyl group acts as both one donor and one acceptor, f(1,1). | Phenol | researchgate.net |
| H-Bond Distance (Phenol OH) | The interaction distance is approximately 1.8 Å. | Phenol | researchgate.net |
| First Coordination Shell (Water) | Approximately 38 water molecules. | Phenol | researchgate.net |
| First Coordination Shell (Methanol) | Approximately 15 methanol molecules. | Phenol | researchgate.net |
Dynamic Properties of Solvation
Beyond static structure, explicit solvent simulations reveal the dynamics of solute-solvent interactions. The residence time of solvent molecules within the first solvation shell can be calculated, indicating the stability of the local hydration structure. Furthermore, the hydrogen bonds themselves are transient, continuously forming and breaking. The average lifetime of a hydrogen bond between a phenolic hydroxyl group and a water molecule provides insight into the strength and dynamics of this key interaction. These dynamic properties are crucial for understanding chemical reactivity and transport properties in solution. For example, studies have shown that external electrostatic fields can enhance hydrogen bonding between phenol and coordinated water molecules, demonstrating the sensitivity of the solvation environment to external conditions. researchgate.net
Role of 4 Tert Butyl 6 Methoxybenzene 1,3 Diol As a Precursor or Intermediate in Chemical Synthesis
Building Block in the Synthesis of Complex Organic Architectures
The diol functionality of 4-(tert-Butyl)-6-methoxybenzene-1,3-diol makes it a prime candidate for use as a building block in the synthesis of larger, more complex molecular structures. The two hydroxyl groups can serve as points of connection for the construction of macrocycles and polymers. While direct examples of its use in macrocyclization are not extensively documented, the reactivity of similar resorcinol (B1680541) derivatives suggests its potential in forming large ring systems through reactions such as etherification or esterification with difunctional linkers.
In the realm of polymer chemistry, dihydroxybenzenes are common monomers for the production of polyesters and polyethers. The presence of the tert-butyl and methoxy (B1213986) groups on the this compound monomer unit would be expected to impart specific properties to the resulting polymer, such as increased solubility in organic solvents and altered thermal and mechanical characteristics.
Table 1: Potential Polymerization Reactions Involving this compound
| Polymer Type | Co-monomer | Linkage Type | Potential Polymer Properties |
|---|---|---|---|
| Polyester | Diacyl chloride | Ester | Enhanced solubility, thermal stability |
| Polyether | Dihaloalkane | Ether | Increased flexibility, modified hydrophobicity |
Precursor for Novel Aromatic Systems and Heterocycles
The electron-donating nature of the hydroxyl and methoxy groups activates the aromatic ring of this compound towards electrophilic aromatic substitution. This inherent reactivity allows for the introduction of additional functional groups, paving the way for the synthesis of highly substituted and novel aromatic systems. The bulky tert-butyl group can also exert a significant directing effect, influencing the regioselectivity of these substitutions.
Furthermore, the 1,3-diol arrangement is a key structural motif for the synthesis of various oxygen-containing heterocycles. Through condensation reactions with appropriate reagents, this compound can serve as a precursor to valuable heterocyclic scaffolds such as benzofurans, chromenes, and coumarins. These heterocycles are prevalent in many biologically active compounds and natural products.
Table 2: Heterocycle Synthesis from Phenolic Precursors
| Heterocycle Class | General Reagents | Reaction Type |
|---|---|---|
| Benzofurans | α-Haloketones | Annulation |
| Chromenes | α,β-Unsaturated aldehydes/ketones | Condensation/Cyclization |
Intermediate in Multi-Step Organic Transformations
In the context of multi-step synthesis, this compound can function as a crucial intermediate. The presence of a methoxy group alongside two hydroxyl groups offers the potential for selective protection and functionalization. For instance, the methoxy group can be viewed as a protected hydroxyl group, allowing for reactions to be carried out selectively on the free hydroxyl moieties. Subsequently, the methoxy group can be cleaved to reveal the third hydroxyl group if needed later in the synthetic sequence.
This differential reactivity is a powerful tool in the synthesis of complex molecules where precise control over the sequence of bond formation is essential. The strategic use of this compound can streamline synthetic routes by reducing the number of protection and deprotection steps required. While specific total syntheses employing this intermediate are not yet widely reported, its structural features align with the principles of efficient and strategic synthetic design. The development of synthetic routes that leverage the inherent functionalities of this compound is an active area of chemical research.
Future Research Directions and Emerging Applications in Chemical Science
Exploration of Novel Synthetic Methodologies for Enhanced Efficiency and Sustainability
Emerging technologies such as continuous flow chemistry offer a promising alternative to traditional batch processing. mdpi.comnih.govpolimi.itresearchgate.net Flow chemistry can provide enhanced control over reaction parameters, leading to higher yields, improved purity, and safer operation. researchgate.net The application of solvent-free reaction conditions is another avenue for creating more sustainable synthetic processes for calix performanceadditives.usresorcinarenes, which are derived from resorcinol (B1680541). rsc.org Furthermore, exploring novel catalytic systems, including biocatalysis, could lead to more selective and efficient syntheses under milder conditions, thereby reducing the environmental impact. The direct alkylation of resorcinols is an area of ongoing research that could lead to more direct and efficient synthetic pathways. tandfonline.com
Design and Synthesis of Functionalized Derivatives with Tailored Chemical Properties
The core structure of 4-(tert-Butyl)-6-methoxybenzene-1,3-diol provides a versatile platform for the design and synthesis of a wide array of functionalized derivatives with specific chemical properties. By strategically modifying the hydroxyl and methoxy (B1213986) groups, or by introducing additional substituents to the aromatic ring, new molecules with tailored functionalities can be created.
For instance, the hydroxyl groups can be esterified or etherified to modulate the compound's polarity, solubility, and reactivity. These modifications can be crucial for applications in materials science where compatibility with different polymer matrices is required. The synthesis of resorcinol derivatives through acylation is a common strategy to introduce new functional groups. jmchemsci.comjmchemsci.com The synthesis of substituted resorcinol monomethyl ethers has also been explored, which could be a relevant pathway for modifying this compound. acs.org The development of hybrid molecules that incorporate the sterically hindered phenol (B47542) structure of this compound with other functional moieties, such as benzophenones, could lead to multifunctional polymer additives. nih.gov
Integration of Advanced Spectroscopic and Imaging Techniques for Deeper Structural Insights
A thorough understanding of the three-dimensional structure and electronic properties of this compound and its derivatives is fundamental for predicting their behavior and designing new applications. Advanced spectroscopic and imaging techniques will play a pivotal role in gaining these deeper structural insights.
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, including two-dimensional techniques, can provide detailed information about the connectivity and spatial arrangement of atoms within the molecule. ipb.ptresearchgate.netyoutube.comdiva-portal.org The study of sterically crowded substituted phenols using ¹H NMR can reveal details about intramolecular hydrogen bonding. researchgate.net Mass spectrometry, particularly with techniques like Fast Atom Bombardment (FAB), can be employed to study the fragmentation patterns of methoxybenzene derivatives, offering insights into their structure and reactivity. nih.govresearchgate.net X-ray crystallography will be invaluable for determining the precise solid-state structure, including bond lengths, bond angles, and intermolecular interactions. This information is crucial for understanding how these molecules pack in the solid state, which can influence their material properties.
High-Throughput Computational Screening and Predictive Modeling for Chemical Design
Computational chemistry offers powerful tools for accelerating the discovery and design of new molecules with desired properties, and its application to this compound and its derivatives is a promising area of research. High-throughput computational screening can be used to virtually assess large libraries of potential derivatives for specific chemical characteristics, thereby prioritizing synthetic efforts.
Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of these phenolic compounds with their chemical properties. researchgate.netfrontiersin.orgnih.govscienceopen.com Such models can predict the properties of unsynthesized derivatives, guiding the design of new molecules with enhanced performance. Density Functional Theory (DFT) calculations can provide detailed insights into the electronic structure, reactivity, and spectroscopic properties of these compounds. nih.govresearchgate.netresearchgate.netacs.org For example, DFT can be used to calculate bond dissociation enthalpies, which are crucial for understanding the antioxidant potential of hindered phenols. researchgate.net Molecular modeling studies can also be used to understand the interactions of these molecules with other chemical species. nih.gov
Potential as a Chemical Probe for Fundamental Reaction Studies
The unique combination of a sterically hindered phenol and a methoxy-substituted resorcinol moiety in this compound makes it an interesting candidate as a chemical probe for studying fundamental reaction mechanisms. The steric hindrance provided by the tert-butyl group influences the reactivity of the adjacent hydroxyl group, making it a selective radical scavenger. vinatiorganics.comvinatiorganics.comrsc.org
This property can be exploited to study reaction pathways involving free radicals. By introducing this molecule into a reaction system, it can selectively trap certain radical intermediates, allowing for their detection and characterization. This can provide valuable mechanistic information that is otherwise difficult to obtain. The transformation of hindered phenolic antioxidants during their mechanism of action is a complex process that can be further elucidated through such studies. stabilization-technologies.com The mechanism of action of hindered phenol stabilizers involves the donation of a hydrogen atom to peroxy radicals, thereby terminating chain reactions. researchgate.net
Applications in Materials Science
The structural features of this compound suggest several potential applications in materials science, particularly in the development of advanced polymers and functional materials.
Polymer Chemistry: Hindered phenols are widely used as primary antioxidants to protect polymers from degradation during processing and long-term use. performanceadditives.usnih.govvinatiorganics.comuvabsorber.com The this compound scaffold can be incorporated into polymer chains or used as an additive to enhance the thermal and oxidative stability of a variety of plastics and rubbers. vinatiorganics.com Resorcinol itself is a key component in the synthesis of resorcinol-formaldehyde resins, which are used as adhesives and in the production of specialty polymers. jmchemsci.comresearchgate.netacs.org Derivatives of this compound could be explored as monomers for the synthesis of novel high-performance polymers with tailored properties.
Photoresists and other chemical processing: Phenolic compounds are fundamental components in photoresist formulations used in microelectronics manufacturing. The specific substitution pattern of this compound could offer advantages in terms of solubility, thermal stability, and reactivity, making its derivatives interesting candidates for advanced photoresist materials.
Q & A
Q. What are the recommended synthetic routes for 4-(tert-Butyl)-6-methoxybenzene-1,3-diol, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves tert-butyl protection/deprotection strategies. For example, tert-butyl groups can be introduced via Friedel-Crafts alkylation using tert-butyl chloride in the presence of Lewis acids (e.g., AlCl₃) under anhydrous conditions . Methoxy groups are often introduced via nucleophilic substitution or methylation of phenolic hydroxyl groups using methyl iodide and a base (e.g., K₂CO₃). Reaction temperature (0–80°C) and solvent polarity (e.g., DMF vs. dichloromethane) significantly impact regioselectivity and yield. Optimization via Design of Experiments (DoE) is recommended to balance competing factors like steric hindrance and electronic effects .
Q. How can researchers ensure the purity of this compound, and which analytical techniques are most effective?
- Methodological Answer : Purification methods include column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) or recrystallization (solvent: ethanol/water mixtures). Analytical validation requires a combination of:
- HPLC : To assess purity (>95% by area normalization) .
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns (e.g., tert-butyl δ ~1.3 ppm singlet; aromatic protons δ 6.5–7.2 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular ion confirmation (e.g., [M+H]+ m/z calculated for C₁₁H₁₆O₃: 196.1099) .
Advanced Research Questions
Q. How can computational modeling predict the reactivity or stability of this compound under varying conditions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) can predict:
- Thermal Stability : Bond dissociation energies (BDEs) of tert-butyl and methoxy groups .
- Acid/Base Sensitivity : Protonation/deprotonation energies of phenolic hydroxyl groups.
- Degradation Pathways : Simulate oxidative degradation (e.g., via ROS interactions) using molecular dynamics (MD) . Experimental validation via accelerated stability studies (40°C/75% RH for 4 weeks) is critical .
Q. What strategies are employed to resolve contradictions in reported spectral data for structural confirmation?
- Methodological Answer : Discrepancies in NMR or MS data often arise from:
- Isomeric Byproducts : Use 2D NMR (COSY, HSQC) to differentiate regioisomers .
- Solvent Artifacts : Compare spectra in deuterated DMSO vs. CDCl₃ to identify solvent shifts .
- Dynamic Processes : Variable-temperature NMR to detect tautomerization or rotational barriers .
Cross-referencing with crystallographic data (if available) or IR spectroscopy (e.g., O-H stretch ~3200 cm⁻¹) adds robustness .
Key Considerations for Experimental Design
- Steric Effects : The tert-butyl group may hinder electrophilic substitution; use bulky directing groups if needed .
- Oxidative Sensitivity : Store the compound under inert atmosphere (N₂/Ar) to prevent phenolic oxidation .
- Byproduct Mitigation : Monitor reactions via TLC (Rf ~0.5 in 3:1 hexane/EtOAc) to isolate intermediates early .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
